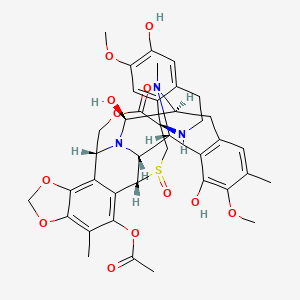
Trabectedine Impurity B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trabectedine Impurity B is a chemical compound related to trabectedin, a marine-derived alkaloid initially isolated from the Caribbean tunicate Ecteinascidia turbinata. Trabectedin is known for its anti-cancer properties and is used in the treatment of advanced soft tissue sarcoma and relapsed platinum-sensitive ovarian cancer . This compound is a byproduct formed during the synthesis of trabectedin and is of interest due to its potential biological activities and implications in the purity and efficacy of the final pharmaceutical product.
準備方法
The synthesis of Trabectedine Impurity B involves several complex chemical reactions. The synthetic routes for trabectedin include the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . These reactions are carried out under specific conditions to ensure the formation of the desired product. Industrial production methods for trabectedin and its impurities involve large-scale chemical synthesis with stringent control over reaction conditions to minimize the formation of impurities and ensure high purity of the final product .
化学反応の分析
Trabectedine Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
科学的研究の応用
Trabectedine Impurity B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quality control of trabectedin . In biology, it is studied for its potential biological activities and interactions with cellular components . In medicine, understanding the formation and effects of impurities like this compound is crucial for developing safer and more effective pharmaceutical products .
作用機序
The mechanism of action of Trabectedine Impurity B is not as well-studied as that of trabectedin. it is believed to interact with DNA and cellular proteins in a manner similar to trabectedin . Trabectedin binds to the minor groove of DNA, interfering with cell division, genetic transcription processes, and DNA repair machinery . It also modulates the production of cytokines and chemokines by tumor and normal cells, affecting the tumor microenvironment . The molecular targets and pathways involved in the action of this compound are likely to be similar, although further research is needed to elucidate its specific effects .
類似化合物との比較
Trabectedine Impurity B can be compared with other similar compounds, such as trabectedin itself and related marine-derived alkaloids. Trabectedin is unique due to its complex chemical structure and multiple mechanisms of action, including DNA binding, transcriptional interference, and modulation of the tumor microenvironment . Similar compounds include ET-745, which lacks the carbinolamine moiety and is significantly less active than trabectedin . Other related compounds may include synthetic analogs designed to mimic the biological activities of trabectedin while minimizing its toxicity and side effects .
特性
分子式 |
C39H43N3O12S |
|---|---|
分子量 |
777.8 g/mol |
IUPAC名 |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24λ4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O12S/c1-16-9-20-10-22-37(46)42-23-13-51-38(47)39(21-12-25(49-5)24(44)11-19(21)7-8-40-39)14-55(48)36(30(42)29(41(22)4)26(20)31(45)32(16)50-6)28-27(23)35-34(52-15-53-35)17(2)33(28)54-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+,55?/m0/s1 |
InChIキー |
UXTFBUVODQNPJE-MAKDMNOISA-N |
異性体SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
正規SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















